molecular formula C8H8O2S B1338496 2-Hydroxy-5-(methylthio)benzaldehyde CAS No. 67868-84-2

2-Hydroxy-5-(methylthio)benzaldehyde

Cat. No.: B1338496
CAS No.: 67868-84-2
M. Wt: 168.21 g/mol
InChI Key: UEFUHPOUXWUJPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-(methylthio)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-(methylthio)phenol with formaldehyde under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-5-(methylthio)benzaldehyde’s unique combination of hydroxyl and methylthio groups provides distinct reactivity and binding properties, making it particularly valuable in coordination chemistry and enzymatic studies .

Biological Activity

2-Hydroxy-5-(methylthio)benzaldehyde, also known as methylthio salicylaldehyde, is an organic compound with a hydroxyl and a methylthio group attached to a benzaldehyde structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to explore its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10O2S
  • Molecular Weight : 174.23 g/mol
  • Melting Point : 54-57 °C
  • Boiling Point : 217 °C

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound can inhibit the activity of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in tumor growth and metastasis. HIF-2α is overexpressed in various cancers, including renal cell carcinoma (RCC), and its inhibition could lead to reduced tumor proliferation and improved patient outcomes .

The mechanism through which this compound exerts its biological effects primarily involves:

  • HIF-2α Inhibition : By inhibiting HIF-2α, the compound disrupts the transcriptional regulation of genes involved in cell proliferation and survival under hypoxic conditions .
  • Interaction with Enzymes : The methylthio group may participate in enzyme modulation, affecting various biochemical pathways related to cellular metabolism and apoptosis.

Study on Antitumor Effects

A study conducted on renal cell carcinoma cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 value was found to be approximately 25 µM, indicating a potent effect against cancer cell proliferation. The study also reported alterations in the expression levels of key proteins involved in apoptosis and cell cycle regulation .

Parameter Value
IC50 (µM)25
Apoptosis Induction (%)40%
Cell Cycle Arrest (G1 Phase)Increased by 30%

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial for potential therapeutic applications. Preliminary toxicological evaluations suggest that the compound has low acute toxicity; however, further studies are necessary to fully understand its safety profile in chronic exposure scenarios.

Properties

IUPAC Name

2-hydroxy-5-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFUHPOUXWUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498102
Record name 2-Hydroxy-5-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67868-84-2
Record name 2-Hydroxy-5-(methylthio)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67868-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl magnesium bromide (38 mL of a 3.0 M solution in diethyl ether, 113.8 mmole) was chilled with an ice-water bath. To the chilled solution was added a solution of 4-(methylthio)phenol (15.95 g, 113.8 mmole) in diethyl ether (30 mL) over 0.15 hour during which time gas was evolved. The reaction was held at 0° C. for 0.5 hour, at room temperature for 0.5 hour, and the addition funnel replaced with a distillation head. Toluene (250 mL) and the diethyl ether were distilled out of the reactor. The reaction was cooled, toluene (250 mL) and hexamethylphosphoramide (HMPA) (19.8 mL, 20.4 g, 113.8 mmole) were added, and the resulting mixture was stirred for 0.25 hours. The distillation head was replaced with a condenser and paraformaldehyde (8.5 g, 284.4 mmole) was added. The reaction was heated to 90° C. for 3 hours. The reaction mixture was cooled to room temperature, was acidified with 1N HCl and the layers separated. The organic phase was washed with water, and with brine, dried over MgSO4, filtered, and concentrated in vacuo to yield a solid. This solid was purified by silica chromatography (hexanes-ethyl acetate, 5:1) yielding the salicylaldehyde as a yellow crystalline solid (6.01 g) of suitable purity to be used in the next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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